molecular formula C30H29ClN2O3 B10871657 11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10871657
M. Wt: 501.0 g/mol
InChI Key: HVSKWFHAESDUSP-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclohexylcarbonyl group, and a furyl group

Preparation Methods

The synthesis of 11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the chlorophenyl and cyclohexylcarbonyl intermediates, followed by their coupling with the furyl group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepin derivatives with different substituents. These compounds may have similar structures but differ in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C30H29ClN2O3

Molecular Weight

501.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-(cyclohexanecarbonyl)-9-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H29ClN2O3/c31-22-14-12-19(13-15-22)29-28-24(17-21(18-26(28)34)27-11-6-16-36-27)32-23-9-4-5-10-25(23)33(29)30(35)20-7-2-1-3-8-20/h4-6,9-16,20-21,29,32H,1-3,7-8,17-18H2

InChI Key

HVSKWFHAESDUSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=C(C=C6)Cl

Origin of Product

United States

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